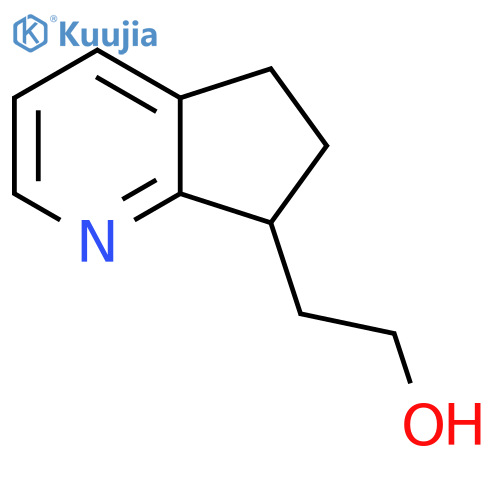

Cas no 1516691-15-8 (2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol)

1516691-15-8 structure

商品名:2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol

- EN300-1623858

- 1516691-15-8

- AKOS018306042

- 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol

-

- インチ: 1S/C10H13NO/c12-7-5-9-4-3-8-2-1-6-11-10(8)9/h1-2,6,9,12H,3-5,7H2

- InChIKey: QPZFHCRQUIQSOO-UHFFFAOYSA-N

- ほほえんだ: OCCC1C2C(=CC=CN=2)CC1

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 33.1Ų

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1623858-50mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 50mg |

$647.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-1000mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 1000mg |

$770.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-0.25g |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 0.25g |

$946.0 | 2023-06-05 | ||

| Enamine | EN300-1623858-5.0g |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 5g |

$2981.0 | 2023-06-05 | ||

| Enamine | EN300-1623858-0.1g |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 0.1g |

$904.0 | 2023-06-05 | ||

| Enamine | EN300-1623858-10000mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 10000mg |

$3315.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-100mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 100mg |

$678.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-250mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 250mg |

$708.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-5000mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 5000mg |

$2235.0 | 2023-09-22 | ||

| Enamine | EN300-1623858-500mg |

2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethan-1-ol |

1516691-15-8 | 500mg |

$739.0 | 2023-09-22 |

2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1516691-15-8 (2-{5H,6H,7H-cyclopentabpyridin-7-yl}ethan-1-ol) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量